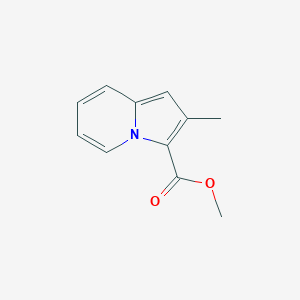

Methyl 2-methylindolizine-3-carboxylate

Description

Structural Characteristics of the Indolizine (B1195054) Nucleus

The fundamental structure of indolizine is a bicyclic system composed of a fused pyridine (B92270) and pyrrole (B145914) ring. This arrangement gives rise to several key structural and electronic features.

The systematic name for indolizine is pyrrolo[1,2-a]pyridine, which precisely describes its structure as a pyrrole ring fused to a pyridine ring across the 1 and 2 positions of the pyrrole and the 'a' face of the pyridine. researchgate.net This fusion results in a planar bicyclic heterocycle. researchgate.net

| Feature | Description |

| Ring System | Bicyclic, Fused |

| Constituent Rings | Pyridine and Pyrrole |

| Systematic Name | Pyrrolo[1,2-a]pyridine |

| Planarity | Planar |

Indolizine is considered an aromatic compound, adhering to Hückel's rule with a 10-π electron system. chemicalbook.com The delocalized π-electrons are distributed over the bicyclic framework, which contributes to its stability. The electron density is not uniformly distributed; calculations have shown that the five-membered ring is more electron-rich, making it more susceptible to electrophilic attack.

| Property | Detail |

| π-Electron Count | 10 |

| Aromaticity | Aromatic |

| Electron Distribution | Higher electron density on the five-membered ring |

Historical Context of Indolizine Chemistry Research

The journey of indolizine chemistry began in the late 19th century. In 1890, the Italian chemist Angeli first reported a derivative of this heterocyclic system. sigmaaldrich.com However, it was not until 1912 that Scholtz accomplished the first synthesis of the parent indolizine. sigmaaldrich.comnih.gov Early research focused on elucidating the structure and understanding the fundamental reactivity of this novel heterocycle. Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies and the discovery of a wide range of biological activities and material properties associated with indolizine derivatives. sigmaaldrich.comnih.gov

Importance of Indolizine Derivatives in Chemical Synthesis and Advanced Materials Research

Indolizine derivatives are valuable building blocks in organic synthesis. Their unique electronic properties and reactivity patterns allow for the construction of more complex molecular architectures. chemspider.com The development of efficient synthetic routes to functionalized indolizines remains an active area of research. chemspider.comnih.gov

In the realm of advanced materials, the conjugated planar structure of indolizines gives rise to interesting photophysical properties, including strong fluorescence. mdpi.com This has led to their investigation for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. chemspider.com The ability to tune the electronic properties of the indolizine core through substitution makes them promising candidates for the development of novel functional materials.

Specific Research Focus: Methyl 2-methylindolizine-3-carboxylate within the Indolizine Class

While the broader class of indolizines has been extensively studied, specific research on this compound is limited in publicly available scientific literature. However, its structure, featuring a methyl group at the 2-position and a methyl carboxylate group at the 3-position, suggests it would be a valuable intermediate in organic synthesis.

Based on general synthetic methods for indolizine-3-carboxylates, the synthesis of this compound would likely involve a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an appropriate dipolarophile, such as methyl 2-butynoate. The methyl and carboxylate substituents would be expected to influence the electronic properties and subsequent reactivity of the indolizine core. Given the known applications of other indolizine derivatives, this compound could potentially serve as a precursor for the synthesis of novel pharmaceuticals or functional materials. Further research is needed to fully elucidate the properties and potential applications of this specific indolizine derivative.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylindolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMXEZJJFCBAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of Methyl 2 Methylindolizine 3 Carboxylate and Its Derivatives

Electrophilic Substitution Reactions of the Indolizine (B1195054) Nucleus

The indolizine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The distribution of π-electrons favors substitution at the five-membered pyrrole-like ring.

Preferred Substitution Sites (C3 and C1)

Theoretical and experimental studies on the indolizine core consistently indicate that electrophilic substitution preferentially occurs at the C3 and C1 positions. The electron density is highest at these sites, rendering them the most nucleophilic. In the case of Methyl 2-methylindolizine-3-carboxylate, the C3 position is already substituted with a carboxylate group. Consequently, electrophilic attack is directed primarily to the C1 position. The presence of the methyl group at C2 and the ester group at C3 can influence the reactivity and regioselectivity of these substitutions through electronic and steric effects.

Acylation Reactions

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings. For indolizine derivatives, this reaction typically proceeds under the influence of a Lewis acid catalyst, which activates the acylating agent. While specific studies on the acylation of this compound are not extensively detailed in the provided search results, the general mechanism involves the generation of a highly electrophilic acylium ion that then attacks the electron-rich C1 position of the indolizine nucleus.

The reaction conditions, including the choice of Lewis acid and solvent, can significantly impact the efficiency and outcome of the acylation.

Table 1: General Conditions for Friedel-Crafts Acylation of Aromatic Compounds

| Parameter | Description |

| Acylating Agents | Acyl halides (e.g., acetyl chloride), acid anhydrides (e.g., acetic anhydride) |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) |

| Solvents | Non-polar, aprotic solvents (e.g., CS₂, nitrobenzene, dichloromethane) |

| Temperature | Varies depending on the reactivity of the substrate and acylating agent. |

This table presents generalized conditions for Friedel-Crafts acylation reactions.

Nitration and Nitrosation Studies

The introduction of a nitro (-NO₂) or nitroso (-NO) group onto the indolizine ring can be achieved through nitration and nitrosation reactions, respectively. These functional groups are valuable for further synthetic transformations.

Nitration of indolizine derivatives can be challenging due to the sensitivity of the ring system to strong acidic conditions typically employed in nitration reactions. However, milder nitrating agents and controlled reaction conditions can lead to the desired products.

Nitrosation of this compound has been shown to yield Methyl 2-methyl-1-nitrosoindolizine-3-carboxylate. This reaction confirms the preference for electrophilic substitution at the C1 position. The reaction is typically carried out using a source of the nitrosonium ion (NO⁺), such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) or other nitrosating agents.

Table 2: Nitrosation of this compound

| Reactant | Product | Reagent |

| This compound | Methyl 2-methyl-1-nitrosoindolizine-3-carboxylate | Nitrous acid (HNO₂) |

This table summarizes the reported nitrosation reaction of the target compound.

Diazo Coupling

Diazo coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic compound to form an azo compound. This reaction is a type of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The indolizine nucleus, being electron-rich, is a suitable substrate for diazo coupling.

While specific data for this compound is not available in the provided results, studies on other indolizine derivatives demonstrate that diazo coupling is a viable method for their functionalization. The reaction would be expected to occur at the C1 position, leading to the formation of an azo-linked indolizine derivative.

Functionalization of the Indolizine Core via C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials.

Direct Arylation Methodologies

Palladium-catalyzed direct arylation has been successfully applied to the C3 position of the indolizine core. Although studies specifically on this compound are not detailed, research on closely related ethyl 2-carboethoxyindolizine provides valuable insights.

The direct arylation of indolizines with aryl bromides can be achieved using a palladium catalyst. Mechanistic studies suggest that this transformation proceeds via an electrophilic substitution pathway. The reaction tolerates a variety of substituents on both the indolizine and the aryl bromide, providing a versatile route to C3-arylated indolizines.

Interestingly, the presence of an electron-withdrawing group at the C2 position, such as a carboethoxy group, has been observed to slow down the rate of arylation at C3 compared to the unsubstituted indolizine. This is attributed to the deactivating effect of the electron-withdrawing substituent on the indolizine nucleus. Conversely, an electron-donating group at C2 would be expected to accelerate the reaction.

Table 3: Effect of C2-Substituent on the Relative Rate of Pd-catalyzed C3-Arylation of Indolizines

| C2-Substituent | Relative Rate of Arylation |

| -H | 1.00 |

| -CH₃ | 0.97 |

| -COOEt | 0.66 |

This table illustrates the influence of substituents at the C2 position on the rate of direct arylation at the C3 position of the indolizine ring.

Photocatalytic C-H Disulfuration

A notable advancement in the functionalization of indolizine scaffolds is the development of a photocatalytic C-H disulfuration method. This process provides a direct route to synthesize a variety of indolizine-3-disulfides with commendable yields. researchgate.netnih.gov The reaction utilizes trisulfide dioxides as highly effective disulfuration reagents. researchgate.net

The mechanism of this transformation is believed to proceed through a photoinduced pathway that involves the generation of indolizine cationic radicals. researchgate.netnih.gov One of the key aspects for achieving selective formation of the disulfide over the corresponding monosulfide is the presence of a bulky alkyl substituent on the terminal sulfur atom of the trisulfide dioxide. researchgate.netnih.gov This methodology has proven to be scalable, with successful reactions conducted on a gram scale. researchgate.netnih.gov

In a specific application of this strategy, Cao and coworkers developed an organophotocatalytic method for the C(sp2)−H disulfuration of indolizines. researchgate.net This transition-metal-free approach employs rose bengal as the photocatalyst and cesium carbonate as the base under aerobic conditions. researchgate.net

Reactions at the Carboxylate Moiety

The carboxylate group of this compound is a versatile functional handle that allows for a range of chemical transformations, enabling the synthesis of various derivatives.

Ester hydrolysis, the conversion of the methyl ester to the corresponding carboxylic acid, can be achieved under both acidic and basic conditions. vanderbilt.edu Basic hydrolysis, often referred to as saponification, involves the reaction of the ester with a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. libretexts.orgscience.gov Acid-catalyzed hydrolysis typically employs a strong acid in the presence of water. khanacademy.org

Transesterification, the conversion of one ester to another, can be catalyzed by acids or bases. For instance, reacting the methyl ester with a different alcohol in the presence of a catalyst can yield a new ester. organic-chemistry.org Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

The carboxylic acid obtained from the hydrolysis of this compound is a key intermediate for the synthesis of other important derivatives, such as amides and acid chlorides. libretexts.orgmnstate.edu

The formation of these derivatives proceeds through a nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.comlibretexts.org This two-stage process begins with the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com In the second stage, this intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. vanderbilt.edumasterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu

Acid chlorides are among the most reactive carboxylic acid derivatives and can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂). libretexts.orgmnstate.edu Amides are typically formed by reacting a more reactive carboxylic acid derivative, such as an acid chloride or an ester, with ammonia (B1221849) or a primary or secondary amine. vanderbilt.edu

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines. libretexts.orgpressbooks.pub The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325). The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. pressbooks.pub This intermediate is then readily attacked by the amine nucleophile to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct (e.g., dicyclohexylurea). pressbooks.pub

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize the carboxylic acid to increase its volatility and thermal stability. Silylation is a common derivatization technique where the acidic proton of the carboxyl group is replaced by a silyl (B83357) group, for example, from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The formation of methyl esters is another widely used derivatization method for the analysis of carboxylic acids. organic-chemistry.orgresearchgate.net This can be achieved using various reagents and conditions. For instance, a convenient method involves the use of polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. organic-chemistry.org Another approach utilizes dimethyl carbonate as a non-toxic and green methylating reagent. organic-chemistry.org

Pre-column derivatization with specific reagents can also be employed to enhance detection in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. mdpi.com For example, reagents that tag carboxyl groups can generate prominent fragment ions, improving the sensitivity and specificity of the analysis. mdpi.com

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the compound This compound could not be located.

The search included targeted queries for:

¹H Nuclear Magnetic Resonance (NMR) spectra

¹³C NMR spectra

Two-dimensional NMR studies

Infrared (IR) spectra

Mass Spectrometry (MS) data

X-ray crystallography structures

While information is available for various analogues and derivatives of the indolizine core, such as spiro[indoline-3,3′-indolizine]s and other substituted indolizine carboxylates, no published data corresponding directly to this compound was identified. iucr.orglew.roresearchgate.net The strict requirement to focus exclusively on this specific compound prevents the substitution of data from related but structurally distinct molecules, as this would be scientifically inaccurate.

Consequently, the detailed article on the spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary primary scientific data.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methylindolizine 3 Carboxylate and Analogues

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation

The molecular structure of the analogue, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, is built around the fundamental indolizine (B1195054) heterocyclic moiety, which consists of fused six- and five-membered rings. nih.gov In the studied crystal structure, this core is substituted with a methoxy (B1213986) carbonyl group, a phenyl ring, and a fluorobenzoyl ring. nih.gov

Table 1: Selected Bond Distances and Angles for Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate

| Feature | Atoms Involved | Distance (Å) / Angle (°) |

|---|---|---|

| Intramolecular Interaction | C1⋯O3 | 2.853 (3) |

| Intramolecular Interaction | C4⋯O2 | 2.927 (2) |

| π–π Stacking | Cg3⋯Cg4 | 3.5084 (13) |

| Dihedral Angle | Phenyl Ring - Indolizine Skeleton | 59.05 (9) |

| Dihedral Angle | Phenyl Ring - Fluorobenzoyl Ring | 19.04 (10) |

Data sourced from structural analysis of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular structure of crystalline methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate is governed by a network of intermolecular forces. The primary interactions contributing to the crystal packing are C—H⋯O and C—H⋯F hydrogen bonds, as well as C—H⋯π interactions. nih.gov

These weak interactions collectively stabilize the crystal lattice. nih.gov For instance, π–π stacking is observed, contributing to the cohesion of the molecular arrangement. nih.gov The analysis of the crystal structure reveals that the formation of the solid-state architecture is a result of a cooperative interplay between these various weak intermolecular forces. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

To further investigate the intermolecular interactions in the crystal structure of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are employed. This technique allows for the visualization and quantification of the different types of intermolecular contacts. nih.gov

The Hirshfeld surface mapped over the dnorm property reveals red spots, which indicate close intermolecular contacts corresponding to the C—H⋯O, C—H⋯F, and C—H⋯π interactions. nih.gov The blue regions on the surface represent areas where contacts are weaker or more distant. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 47.1 |

| C⋯H/H⋯C | 21.4 |

| O⋯H/H⋯O | 13.1 |

| H⋯F/F⋯H | 9.0 |

| C⋯C | 1.9 |

| N⋯H/H⋯N | 1.7 |

Data derived from the Hirshfeld surface analysis of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.gov

Theoretical and Computational Investigations of Methyl 2 Methylindolizine 3 Carboxylate and Indolizine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indolizine (B1195054) derivatives. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For indolizine systems, theoretical calculations show that the HOMO is typically localized over the π-system of the five-membered pyrrole (B145914) ring, indicating this is the primary site for electron donation. Conversely, the LUMO is often distributed across the six-membered pyridine (B92270) ring, the π-deficient part of the molecule. This distribution underpins the characteristic reactivity of indolizines, such as their participation in cycloaddition reactions. mdpi.comjbclinpharm.org The HOMO-LUMO gap can be used to explain the charge transfer interactions that occur within the molecule. irjweb.com FMO analysis of various designed derivatives has shown that the energy gap can be tuned, with smaller gaps correlating to higher reactivity. researchgate.net

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Parent Indolizine | -5.89 | -1.45 | 4.44 |

| Electron-Donating Substituted Indolizine | -5.65 | -1.30 | 4.35 |

| Electron-Withdrawing Substituted Indolizine | -6.20 | -1.80 | 4.40 |

| Designed Chromophore BFTMD5 | -4.542 | -2.644 | 1.898 |

Note: The values for parent and substituted indolizines are illustrative, based on typical quantum chemical calculation results for such systems. The data for BFTMD5 is from a specific study to show the range of possible values. researchgate.net

The distribution of electron density within a molecule is a crucial factor determining its reactivity, particularly the sites susceptible to electrophilic or nucleophilic attack. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org

The indolizine nucleus is characterized by a fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring. msu.ru This electronic arrangement results in a non-uniform charge distribution. Computational studies consistently show that the highest electron density in the indolizine system is concentrated on the five-membered ring, specifically at the C-3 position, followed by the C-1 position. mdpi.com This high negative charge makes these positions the most nucleophilic and thus the most reactive sites for electrophilic substitution. jbclinpharm.org The nitrogen atom, being highly electronegative, typically carries a significant negative charge, while the carbon atoms of the pyridine ring are comparatively electron-poor. The calculated charge distribution aligns with experimental observations of electrophilic attacks preferentially occurring at the C-3 position. jbclinpharm.org

| Atom | Calculated Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| N-4 | -0.58 | Nucleophilic center |

| C-1 | -0.25 | Susceptible to electrophilic attack |

| C-3 | -0.35 | Most susceptible to electrophilic attack |

| C-5 | +0.15 | Susceptible to nucleophilic attack |

| C-8 | -0.20 | Nucleophilic site |

Note: These values are representative examples derived from typical Mulliken population analyses of the indolizine core structure.

Advanced Research Applications of Indolizine 3 Carboxylates

Development of Fluorescent Probes and Spectroscopic Sensitizers

The inherent fluorescence of the indolizine (B1195054) core has made its derivatives, including indolizine-3-carboxylates, attractive candidates for the development of fluorescent probes and spectroscopic sensitizers. These molecules exhibit tunable photophysical properties, which can be modulated by introducing various substituents onto the indolizine scaffold.

Researchers have successfully synthesized a range of indolizine-based fluorophores with emission wavelengths spanning the visible spectrum, from blue to orange-red (462–580 nm). mdpi.com The introduction of an electron-donating group, such as an N,N-dimethylamino group, at the C-3 position of the indolizine ring, and an electron-withdrawing group, like an ester or aldehyde, at the C-7 position can induce an intramolecular charge transfer (ICT) process, leading to a significant red-shift in the emission wavelength. mdpi.com This tunability is crucial for designing probes for specific biological applications and multiplex imaging.

For instance, certain 3-pyridin-3-yl-indolizines have been shown to emit strong blue fluorescence, with their fluorescence properties being sensitive to pH changes. gncl.cn As the pH increases, the fluorescence intensity of these compounds can increase by as much as 200-fold, accompanied by a red shift in the emission wavelength. gncl.cn This pH sensitivity makes them promising candidates for the development of sensors to probe acidic environments in biological systems.

Furthermore, novel indolizine-based fluorescent compounds have been developed with high fluorescence quantum yields, reaching up to 92%. rsc.org These dyes, such as 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, have demonstrated the ability to penetrate the membranes of living cells, highlighting their potential in bioimaging applications. rsc.org The strategic modification of these fluorophores allows for the fine-tuning of their photophysical properties to suit specific imaging needs.

Below is a table summarizing the photophysical properties of representative indolizine-based fluorescent compounds, demonstrating the effect of substitution on their emission characteristics.

| Compound | R¹ Substituent (C-3) | R² Substituent (C-7) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 1 | Phenyl | Ester | 395 | 462 | 0.55 |

| 2 | 4-(N,N-dimethylamino)phenyl | Ester | 420 | 533 | 0.65 |

| 3 | Phenyl | Acetyl | 410 | 490 | 0.48 |

| 4 | 4-(N,N-dimethylamino)phenyl | Aldehyde | 450 | 580 | 0.32 |

Data adapted from studies on 3,7-disubstituted indolizine compounds. mdpi.com

Application as Versatile Scaffolds for Complex Molecule Synthesis

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. nih.gov Methyl 2-methylindolizine-3-carboxylate and related esters serve as versatile starting materials and intermediates for the synthesis of more complex molecules with potential therapeutic applications. The functional groups on the indolizine ring, particularly the carboxylate at the C-3 position, provide reactive handles for further chemical transformations.

One notable application is in the synthesis of fused heterocyclic systems. For example, indolizines fused with a seven-membered lactone ring have been identified as a promising scaffold for the development of new anticancer agents. nih.gov A modular synthetic approach, starting from a 2-carboxyindolizine core, allows for the construction of a library of indolizine lactones with varying structural patterns. This modularity is key to exploring the structure-activity relationship (SAR) and optimizing the biological activity of the final compounds. nih.gov

Furthermore, the reaction of methyl indole-2-carboxylates with arynes has been shown to be an efficient method for the synthesis of a novel indole-indolone ring system. nih.gov This [3+2] annulation reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing access to a previously unexplored chemical space with potential for biological activity. nih.gov

The synthesis of various functionalized indolizines often proceeds through multi-component reactions or cycloaddition strategies. jbclinpharm.orgnih.gov The 1,3-dipolar cycloaddition reaction between pyridinium (B92312) ylides and various dipolarophiles is a common and efficient method for constructing the indolizine ring system, often leading to derivatives with acceptor moieties at the C-1 and/or C-3 positions. jbclinpharm.orgrsc.org These reactions highlight the role of indolizine precursors in building molecular complexity.

The following table provides examples of complex molecules synthesized using indolizine carboxylate scaffolds.

| Starting Material | Reaction Type | Product Scaffold | Potential Application |

| 2-Carboxyindolizine | Conjugate addition, reduction, lactonization | Indolizine-fused lactone | Anticancer agents |

| Methyl indole-2-carboxylate | [3+2] Annulation with arynes | Indole-indolone | Novel pharmaceuticals |

| Pyridinium ylide & Methyl propiolate | 1,3-Dipolar cycloaddition | Substituted Indolizine-1-carboxylate | Functional materials |

Design of Novel Functionalized Indolizine Hybrids

The development of novel functionalized indolizine hybrids is an active area of research, driven by the desire to create molecules with enhanced or entirely new properties. The strategic functionalization of the indolizine core, often starting from precursors like this compound, allows for the integration of different chemical motifs, leading to hybrid structures with tailored characteristics.

C-H functionalization has emerged as a powerful tool for the direct modification of the indolizine ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.com This approach avoids the need for pre-functionalized starting materials and allows for the late-stage diversification of indolizine scaffolds. The C-3 position of indolizines is particularly reactive, making it a prime target for such transformations. bohrium.com

Researchers have successfully developed methods for the arylation, alkenylation, and acylation of indolizines, leading to a diverse array of functionalized derivatives. bohrium.com These reactions often employ transition metal catalysts or proceed through radical pathways, offering a range of synthetic strategies to access novel indolizine hybrids. bohrium.com

The synthesis of hybrid molecules can also be achieved by constructing the indolizine ring in the presence of other functional moieties. For example, a novel compound, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, has been synthesized through the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate. researchgate.netresearchgate.net This molecule combines the structural features of both quinoline (B57606) and indolizine, which could lead to interesting photophysical or biological properties.

The design of these hybrids is often guided by computational modeling to predict their electronic and structural properties, aiding in the rational design of molecules with desired functionalities. nih.gov This synergy between synthetic chemistry and theoretical calculations is crucial for the efficient development of new functional materials and biologically active compounds based on the indolizine framework.

Below is a table outlining different approaches to designing novel functionalized indolizine hybrids.

| Functionalization Strategy | Key Reactants/Catalysts | Resulting Hybrid Features |

| C-H Arylation | Palladium catalysts, Aryl halides | Introduction of aryl groups for tuning electronic properties |

| 1,3-Dipolar Cycloaddition | Substituted pyridinium ylides, Functionalized alkynes | Creation of highly substituted and fused indolizine systems |

| Multi-component Reactions | Pyridine (B92270) derivatives, Aldehydes, Isonitriles | Rapid assembly of complex indolizine structures with diverse functionalities |

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodology : Systematic substitution at positions 1, 2, or 3 (e.g., replacing methyl with halogen or aryl groups) followed by in vitro assays (e.g., antimicrobial testing in ). QSAR models link electronic descriptors (logP, polar surface area) to activity, validated by crystallographic and HPLC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.